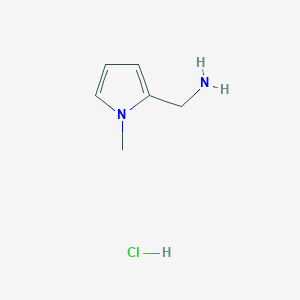

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11ClN2. It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of carboxylic acid moieties with substituted amines under reflux conditions followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

N-Methyl (1-Methyl-1H-pyrrol-2-yl)methanamine: This compound has a similar structure but differs in its molecular formula and properties.

2-(Aminomethyl)pyrrole: Another related compound with similar functional groups but different chemical behavior.

Uniqueness

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Biological Activity

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The molecular formula of this compound is C6H10N2·HCl, with a molecular weight of approximately 144.62 g/mol. Its structure features a pyrrole ring, which is known for its diverse reactivity and biological properties. The compound can act as a ligand for various biological targets, influencing their activity and potentially leading to therapeutic effects.

Understanding the mechanisms of action for this compound involves exploring its interactions with biological targets:

Mode of Action

The compound may interact with specific receptors or enzymes, leading to alterations in their conformation or activity. This interaction can result in changes in cellular functions, although precise targets remain to be fully elucidated.

Biochemical Pathways

Pyrrole derivatives, including this compound, have been associated with various biochemical pathways. These compounds may exhibit:

- Antimicrobial activity : Potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory effects : Modulating inflammatory responses.

- Anticancer properties : Inducing apoptosis in cancer cells through specific signaling pathways .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .

- Anticancer Properties : Research involving cancer cell lines showed that this compound could induce apoptosis through activation of the caspase pathway. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutics .

- Neuropharmacological Effects : Preliminary studies suggest that this compound may modulate neurotransmitter levels, which could have implications for treating mood disorders and neurodegenerative diseases .

Properties

IUPAC Name |

(1-methylpyrrol-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-8-4-2-3-6(8)5-7;/h2-4H,5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVTZJZXIJXUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.